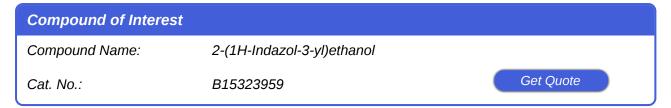


An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-(1H-Indazol-3-yl)ethanol**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted data based on the well-established chemistry of the indazole scaffold and its derivatives. The guide covers physicochemical properties, spectral data, a proposed synthetic protocol, and the potential biological significance of the molecule, making it a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole core is a recognized privileged scaffold in numerous biologically active compounds, suggesting the potential for **2-(1H-Indazol-3-yl)ethanol** to be a valuable building block in the development of novel therapeutics.[1][2][3][4]

Chemical Structure and Properties

2-(1H-Indazol-3-yl)ethanol possesses a bicyclic aromatic indazole core substituted at the 3-position with an ethanol group. The presence of the hydroxyl group and the nitrogen-containing heterocyclic system imparts specific chemical characteristics that are of interest in medicinal chemistry.

Predicted Physicochemical Properties



The following table summarizes the predicted physicochemical properties of **2-(1H-Indazol-3-yl)ethanol**. These values are estimated based on the properties of structurally related indazole derivatives and general chemical principles.

Property	Predicted Value	Notes
Molecular Formula	C9H10N2O	
Molecular Weight	162.19 g/mol	
Appearance	Likely a white to off-white solid Based on similar 3-substitution indazoles.[6][7]	
Melting Point	130-160 °C Estimated based on analogous Statement Statem	
Boiling Point	> 300 °C	High boiling point is expected due to the polar nature and potential for hydrogen bonding.
Solubility	Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water and non- polar solvents.	The hydroxyl group and nitrogen atoms suggest solubility in polar protic and aprotic solvents.
рКа	~4-5 (for the pyrazole N-H proton) and ~14-15 (for the hydroxyl proton) Estimated based on the plindazole and ethanol.	

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for **2-(1H-Indazol-3-yl)ethanol**, derived from the analysis of known indazole derivatives.[7][8]

1H NMR Spectroscopy

The predicted 1H NMR spectrum in DMSO-d6 would likely show the following signals:



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.5	br s	1H	N-H (indazole)
~8.0	d	1H	Ar-H (H4)
~7.7	d	1H	Ar-H (H7)
~7.4	t	1H	Ar-H (H6)
~7.2	t	1H	Ar-H (H5)
~4.9	t	1H	-ОН
~3.8	q	2H	-CH2-OH
~3.1	t	2H	Indazole-CH2-

13C NMR Spectroscopy

The predicted 13C NMR spectrum in DMSO-d6 would likely exhibit the following resonances:

Chemical Shift (δ, ppm)	Assignment
~142.0	C3
~140.5	C7a
~126.5	C5
~121.5	C6
~121.0	C3a
~120.0	C4
~110.0	C7
~60.0	-CH2-OH
~30.0	Indazole-CH2-



Infrared (IR) Spectroscopy

The predicted key IR absorption bands are listed below:

Wavenumber (cm-1)	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol) and N-H stretch (indazole)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1620-1600	Medium	C=N and C=C stretch (aromatic)
1500-1400	Strong	C=C stretch (aromatic)
1050-1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry

The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]+ at m/z = 162. The fragmentation pattern is expected to involve the loss of the ethanol side chain or parts of it.

m/z	Predicted Fragment
162	[M]+
131	[M - CH2OH]+
118	[Indazole]+

Experimental Protocols

As no specific synthesis for **2-(1H-Indazol-3-yl)ethanol** has been published, a plausible synthetic route is proposed based on established methods for the synthesis of 3-substituted indazoles.[7][9][10]



Proposed Synthesis of 2-(1H-Indazol-3-yl)ethanol

A potential two-step synthesis is outlined below, starting from the readily available 1H-indazole-3-carboxylic acid.

Step 1: Esterification of 1H-Indazole-3-carboxylic acid

 Reaction: 1H-Indazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-indazole-3-carboxylate.

Procedure:

- Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Alcohol

Reaction: The methyl ester is reduced to the corresponding primary alcohol, 2-(1H-Indazol-3-yl)ethanol.

Procedure:

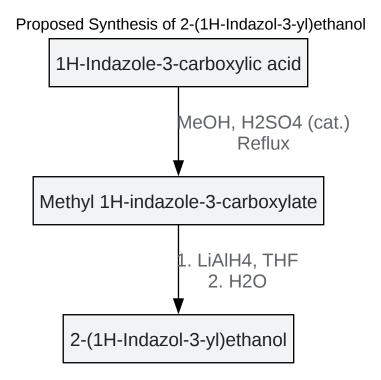
- Dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.



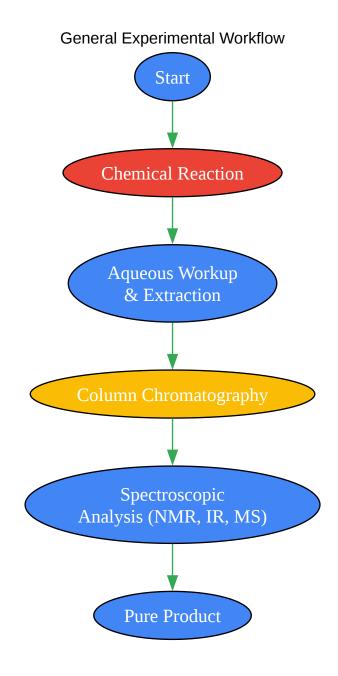
- Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in THF.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(1H-Indazol-3-yl)ethanol.

Mandatory Visualizations Proposed Synthetic Pathway









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